molecular formula C34H30N2O8 B178612 Cannabisin A CAS No. 130508-46-2

Cannabisin A

Cat. No. B178612
M. Wt: 594.6 g/mol
InChI Key: CLNINZAIEQRASP-UHFFFAOYSA-N
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Description

Cannabinoids are a class of compounds that occur naturally in the Cannabis sativa plant . Over 100 cannabinoids have been identified, with the most well-known being delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis . Cannabinoids interact with the body’s endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .


Synthesis Analysis

The synthesis of cannabinoids is a complex process that occurs naturally within the cannabis plant. The biosynthesis of cannabinoids involves several enzymatic reactions, converting geranyl pyrophosphate and olivetolic acid into cannabigerolic acid, which is then converted into various cannabinoids .


Molecular Structure Analysis

Cannabinoids are characterized by their unique chemical structures. They are typically cyclic molecules and may contain oxygen groups, making them alcohol-like, or may contain double bonds, making them somewhat similar to aromatic compounds .


Chemical Reactions Analysis

Cannabinoids undergo various chemical reactions in the body. For example, THC is metabolized in the liver into several metabolites, which have different pharmacological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of cannabinoids can vary widely. Some cannabinoids are volatile and can be vaporized, while others are more stable. They are typically lipophilic and can readily cross cell membranes .

Scientific Research Applications

1. Gene Expression Profiling in Cannabis sativa

Cannabis sativa, with its various cannabinoids and terpenoids, has been the subject of extensive research for its medical applications. The analysis of gene expression datasets from the cannabis plant tissue offers insights into its developmental stages, aiding future investigations in medical applications (Massimino, 2017).

2. Medicinal Cannabis in Psychiatry

Medicinal cannabis shows potential efficacy in treating psychiatric disorders, including anxiety and schizophrenia. However, the evidence is still nascent, and more research is needed to recommend cannabinoid-based interventions for psychiatric conditions (Sarris et al., 2020).

3. The Bioactivity of Hemp Phytochemicals

Cannabis sativa is rich in phytochemicals like cannabinoids, terpenes, and phenolic compounds. Its metabolites demonstrate potent bioactivities on human health, offering therapeutic and commercial interests in pharmaceuticals and other sectors (Andre et al., 2016).

4. Therapeutic Uses of Marijuana

The cannabinoids in the hemp plant, primarily THC, are known for their antiemetic, analgesic, appetite-stimulating, and antianxiety effects. The discovery of cannabinoid receptors and natural cannabinoid molecules in the body has opened new avenues for understanding the therapeutic effects of marijuana (Kane, 2001).

5. Analgesic Effects of Cannabinoids

Cannabinoids exhibit analgesic activity, especially in neuropathic pain, acting through cannabinoid receptors and affecting neurotransmitter release and neuron excitability. Their therapeutic potential in chronic pain treatment is significant, though long-term safety data are needed (Vučković et al., 2018).

6. Cannabis for Medical Innovation

Cannabis has a scientific basis for therapeutic use, with studies and patents focusing on its application in medicine, particularly in formulations and treatments using cannabis-derived preparations (Angulo-Cuentas et al., 2019).

7. Genomic Tools for Cannabis Research

Advancements in genomics are revolutionizing the understanding of Cannabis sativa. Genomic tools are critical for improving knowledge and utilization of this plant in various medical applications (Vergara et al., 2016).

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNINZAIEQRASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabisin A

CAS RN

130508-46-2
Record name Cannabisin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANNABISIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
I Sakakibara, T Katsuhara, Y Ikeya, K Hayashi… - Phytochemistry, 1991 - Elsevier
… new lignanamide, named cannabisin A, a known lignanamide, … The structure of cannabisin A has been established as 6,7-… We have now isolated a new lignanamide, cannabisin A, …
Number of citations: 79 www.sciencedirect.com
PW Xu, XF Yuan, H Li, Y Zhu, B Zhao - Journal of Molecular Structure, 2023 - Elsevier
Cannabisin A (CA), derived from hemp seed shells, has antioxidant and anti-neuroinflammatory activity. However, its application is limited due to its poor solubility. In this work, β-…
Number of citations: 8 www.sciencedirect.com
F Pollastro, A Minassi, LG Fresu - Current medicinal chemistry, 2018 - ingentaconnect.com
… Cannabis is a prolific accumulator of unique arylnapthalene bis-amides [4, 94] called cannabisins which the first, named cannabisin-A 102, was isolated and structure determined with …
Number of citations: 167 www.ingentaconnect.com
S Frassinetti, E Moccia, L Caltavuturo, M Gabriele… - Food chemistry, 2018 - Elsevier
… Untargeted analysis by high resolution mass spectrometry in negative ion mode allowed the identification of main polyphenols (caffeoyltyramine, cannabisin A, B, C) in seeds and of ω-6 …
Number of citations: 183 www.sciencedirect.com
ST Ngo, N Quynh Anh Pham, L Thi Le… - Journal of chemical …, 2020 - ACS Publications
… We found that two two natural compounds, cannabisin A and isoacteoside, in the Vietherbs database and an HIV-1 PR inhibitor, darunavir, can potentially inhibit SARS-CoV-2 Mpro, …
Number of citations: 126 pubs.acs.org
C Benkirane, AB Moumen, ML Fauconnier, K Belhaj… - RSC …, 2022 - pubs.rsc.org
… This study suggests that N-trans-caffeoyltyramine, cannabisin A, and cannabisin B might contribute strongly to the potent antioxidant activity of hempseed extracts. Thus, it encourages …
Number of citations: 10 pubs.rsc.org
S Qian, CAI Guang-ming… - … Product Research & …, 2009 - search.ebscohost.com
… The linear range of Cannabisin A … of Cannabisin A in fruits of Cannabis sativa from three cultivation locations are 0.343%, 0.250%, 0.455%. There is great difference in Cannabisin A …
Number of citations: 0 search.ebscohost.com
HS Choi, JY Cho, MR Jin, YG Lee, SJ Kim… - Food science and …, 2016 - Springer
… spectra of 8 were consistent with those of cannabisin A, previously isolated from Cannabis sativa (23). Thus, the structure of 8 was unambiguously determined as cannabisin A (Fig. 2). …
Number of citations: 18 link.springer.com
C Benkirane, F Mansouri… - … Journal of Food …, 2023 - Wiley Online Library
… Compound 6 was assigned as cannabisin A. Its [MH]– … caffeoyltyramine content ranging from 14.8 to 83.2 mg 100 g−1 and a cannabisin A content, varying from 51.1 to 159.1 mg 100 g−1…
Number of citations: 3 ifst.onlinelibrary.wiley.com
B Farinon, L Costantini, R Molinari, G Di Matteo… - Food Chemistry, 2022 - Elsevier
… A detailed description of the identification of cannabisin A and cannabisin B is reported in … Whereas the most abundant lignanamide in both varieties was the cannabisin A, followed by …
Number of citations: 18 www.sciencedirect.com

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